2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic molecule characterized by a chromeno[2,3-c]pyrrole-3,9-dione core. This scaffold is substituted at the 1-position with a 3-propoxyphenyl group and at the 2-position with a 1,3-benzodioxol-5-ylmethyl moiety. Based on structurally analogous compounds (e.g., the 3-methoxyphenyl derivative in ), its molecular formula is estimated as C28H23NO6, with an average mass of ~469.5 g/mol .
Properties
Molecular Formula |
C28H23NO6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H23NO6/c1-2-12-32-19-7-5-6-18(14-19)25-24-26(30)20-8-3-4-9-21(20)35-27(24)28(31)29(25)15-17-10-11-22-23(13-17)34-16-33-22/h3-11,13-14,25H,2,12,15-16H2,1H3 |
InChI Key |
QQGUZDDFLKNKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 1- and 2-positions of the chromeno-pyrrole-dione core:
- Lipophilicity : The propoxy group (OCH2CH2CH3) in the target compound confers higher logP compared to the methoxy (OCH3) analog, which may improve membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility : The synthesis of such derivatives typically involves alkylation or arylation reactions at the 1- and 2-positions. For example, Vydzhak and Panchishin demonstrated that varying alkoxy substituents (e.g., methoxy vs. propoxy) require tailored reaction conditions, such as optimized equivalents of hydrazine hydrate or solvent systems, to achieve yields >60% .
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